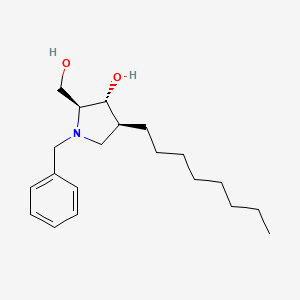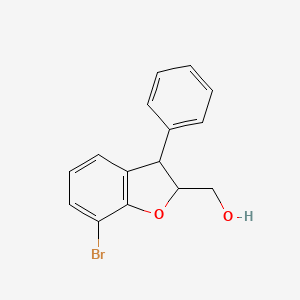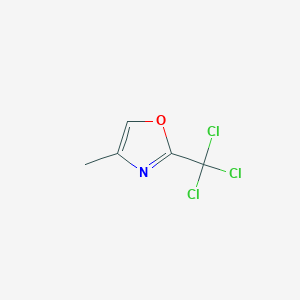![molecular formula C22H25FN2O7 B15172446 [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with a dimethoxyphenyl group and a fluorophenyl group, along with an oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with Dimethoxyphenyl Group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the dimethoxyphenyl group.
Introduction of Fluorophenyl Group: The resulting intermediate is further reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride.
Major Products Formed
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with substituted nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.
Medicine
In medicine, [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The presence of the dimethoxyphenyl and fluorophenyl groups allows for specific interactions with hydrophobic and aromatic regions of the target molecules. This binding can lead to changes in the conformation and function of the target, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone stands out due to its unique combination of functional groups. The presence of both dimethoxyphenyl and fluorophenyl groups provides a distinct set of chemical properties, allowing for specific interactions and reactions that are not observed in other compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C22H25FN2O7 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid |
InChI |
InChI=1S/C20H23FN2O3.C2H2O4/c1-25-18-5-3-4-16(19(18)26-2)14-22-10-12-23(13-11-22)20(24)15-6-8-17(21)9-7-15;3-1(4)2(5)6/h3-9H,10-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
RSRCAAITRHZPBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)


![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)

